molecular formula C8H7N7S B2803178 N-(9-Methylpurin-6-yl)-1,3,4-thiadiazol-2-amine CAS No. 2329355-52-2

N-(9-Methylpurin-6-yl)-1,3,4-thiadiazol-2-amine

Cat. No. B2803178
CAS RN: 2329355-52-2
M. Wt: 233.25
InChI Key: SPLZIDJJNZDXRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(9-Methylpurin-6-yl)-1,3,4-thiadiazol-2-amine, also known as MPTA, is a heterocyclic compound that has been extensively studied for its potential applications in various scientific research fields. MPTA is a purine derivative that contains a thiadiazole ring, making it a unique and valuable compound for research purposes.

Scientific Research Applications

N-(9-Methylpurin-6-yl)-1,3,4-thiadiazol-2-amine has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. N-(9-Methylpurin-6-yl)-1,3,4-thiadiazol-2-amine has been shown to exhibit antiviral, anticancer, and anti-inflammatory properties, making it a promising compound for drug development.

Mechanism of Action

The mechanism of action of N-(9-Methylpurin-6-yl)-1,3,4-thiadiazol-2-amine is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and repair. N-(9-Methylpurin-6-yl)-1,3,4-thiadiazol-2-amine has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, and dihydrofolate reductase, an enzyme involved in DNA repair.
Biochemical and Physiological Effects:
N-(9-Methylpurin-6-yl)-1,3,4-thiadiazol-2-amine has been shown to exhibit a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-(9-Methylpurin-6-yl)-1,3,4-thiadiazol-2-amine can inhibit the replication of several viruses, including herpes simplex virus type 1, human cytomegalovirus, and human immunodeficiency virus type 1. N-(9-Methylpurin-6-yl)-1,3,4-thiadiazol-2-amine has also been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, N-(9-Methylpurin-6-yl)-1,3,4-thiadiazol-2-amine has been shown to exhibit anti-inflammatory properties, making it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(9-Methylpurin-6-yl)-1,3,4-thiadiazol-2-amine is its versatility in scientific research applications. N-(9-Methylpurin-6-yl)-1,3,4-thiadiazol-2-amine can be easily synthesized and modified, making it a valuable tool for drug development and other research endeavors. However, one limitation of N-(9-Methylpurin-6-yl)-1,3,4-thiadiazol-2-amine is its potential toxicity. While N-(9-Methylpurin-6-yl)-1,3,4-thiadiazol-2-amine has been shown to exhibit promising antiviral and anticancer properties, its toxicity profile needs to be further evaluated before it can be used in clinical settings.

Future Directions

There are several future directions for N-(9-Methylpurin-6-yl)-1,3,4-thiadiazol-2-amine research. One potential area of research is the development of N-(9-Methylpurin-6-yl)-1,3,4-thiadiazol-2-amine-based drugs for the treatment of viral infections, cancer, and inflammatory diseases. Another area of research is the optimization of N-(9-Methylpurin-6-yl)-1,3,4-thiadiazol-2-amine synthesis and modification methods to improve its efficacy and reduce its toxicity. Additionally, further studies are needed to fully understand the mechanism of action of N-(9-Methylpurin-6-yl)-1,3,4-thiadiazol-2-amine and its potential applications in other scientific research fields.

Synthesis Methods

The synthesis of N-(9-Methylpurin-6-yl)-1,3,4-thiadiazol-2-amine involves the reaction of 9-methylguanine with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting product is then treated with ammonia to yield N-(9-Methylpurin-6-yl)-1,3,4-thiadiazol-2-amine. The synthesis of N-(9-Methylpurin-6-yl)-1,3,4-thiadiazol-2-amine is a relatively straightforward process and can be easily scaled up for larger quantities.

properties

IUPAC Name

N-(9-methylpurin-6-yl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N7S/c1-15-3-11-5-6(9-2-10-7(5)15)13-8-14-12-4-16-8/h2-4H,1H3,(H,9,10,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLZIDJJNZDXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)NC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-methyl-N-(1,3,4-thiadiazol-2-yl)-9H-purin-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.